Rasagiline Dimer Impurity
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Overview
Description
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its two indene groups and two propynyl groups attached to a central hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine typically involves the reaction of indanone with propargylamine in the presence of copper (I)-catalysts. Another method involves the reaction of 2-propyn-1-ol with indanone in the presence of an acid catalyst. These reactions are carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.
Scientific Research Applications
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine involves its interaction with various molecular targets and pathways. It is known to affect the expression and function of signaling pathways and enzymes, including protein kinase C (PKC) and cyclooxygenase (COX) pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide:
2,2-dimethylcyclopentyl)hydrazine hydrochloride: Another hydrazine derivative with different structural features and applications.
Uniqueness
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is unique due to its combination of indene and propynyl groups attached to a central hydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H24N2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine |
InChI |
InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2 |
InChI Key |
OANSOBMQYVEPSA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34 |
Origin of Product |
United States |
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